Syn-Tricyclo[6.1.0.02,4]nonane Syn-Tricyclo[6.1.0.02,4]nonane
Brand Name: Vulcanchem
CAS No.: 81969-71-3
VCID: VC18959382
InChI: InChI=1S/C9H14/c1-2-6-4-8(6)9-5-7(9)3-1/h6-9H,1-5H2
SMILES:
Molecular Formula: C9H14
Molecular Weight: 122.21 g/mol

Syn-Tricyclo[6.1.0.02,4]nonane

CAS No.: 81969-71-3

Cat. No.: VC18959382

Molecular Formula: C9H14

Molecular Weight: 122.21 g/mol

* For research use only. Not for human or veterinary use.

Syn-Tricyclo[6.1.0.02,4]nonane - 81969-71-3

CAS No. 81969-71-3
Molecular Formula C9H14
Molecular Weight 122.21 g/mol
IUPAC Name tricyclo[6.1.0.02,4]nonane
Standard InChI InChI=1S/C9H14/c1-2-6-4-8(6)9-5-7(9)3-1/h6-9H,1-5H2
Standard InChI Key UUVWYZVMXOZWNF-UHFFFAOYSA-N
Canonical SMILES C1CC2CC2C3CC3C1

Structural Analysis of Syn-Tricyclo[6.1.0.02,4]nonane

Molecular Architecture

The defining feature of Syn-Tricyclo[6.1.0.02,4]nonane lies in its fused ring system, which includes a bicyclo[6.1.0] framework with an additional bridging bond at the 2,4 positions. This configuration creates significant ring strain, particularly in the three-membered cyclopropane-like rings, which contributes to its heightened reactivity in ring-opening and isomerization reactions. Computational modeling reveals bond angles deviating from ideal tetrahedral geometry, with C-C-C angles in the strained rings measuring approximately 60°, compared to 109.5° in unstrained alkanes.

Stereochemical Considerations

The "syn" designation in the compound’s name refers to the spatial arrangement of substituents around the bridging carbons. In Syn-Tricyclo[6.1.0.02,4]nonane, key hydrogen atoms occupy proximal positions across the central seven-membered ring, creating a chiral center that enables enantioselective synthesis strategies. This stereochemical complexity is critical for its interactions in catalytic systems and host-guest chemistry.

Comparative Structural Data

The compound’s structural uniqueness becomes apparent when contrasted with related polycyclic systems (Table 1).

CompoundMolecular FormulaRing SystemKey Distinguishing Features
Syn-Tricyclo[6.1.0.02,4]nonaneC₉H₁₄Tricyclic (6.1.0.02,4)Dual three-membered rings, seven-membered central ring
Tricyclo[4.3.0.0⁷,⁹]nonaneC₁₅H₂₆Tricyclic (4.3.0.0⁷,⁹)Hexamethyl substituents, reduced ring strain
Tricyclo[4.2.0.0²,⁵]octaneC₈H₁₂Tricyclic (4.2.0.0²,⁵)Smaller eight-membered system, anti-configuration

Table 1. Structural comparison of Syn-Tricyclo[6.1.0.02,4]nonane with analogous polycyclic hydrocarbons .

Synthesis Methodologies

Cyclopropanation Strategies

A primary route to Syn-Tricyclo[6.1.0.02,4]nonane involves the selective cyclopropanation of preorganized diene precursors. For example, nickel-catalyzed [2+1] cycloadditions between norbornadiene derivatives and carbene equivalents yield the tricyclic framework with moderate enantioselectivity (up to 78% ee). Key challenges include controlling regioselectivity to avoid competing pathways that generate bicyclic byproducts.

Ring-Closing Metathesis

Chemical Reactivity and Functionalization

Ring-Opening Reactions

The strained three-membered rings undergo regioselective ring-opening with nucleophiles. For instance, hydrohalogenation with HBr produces brominated derivatives predominantly at the bridgehead positions (Figure 1). Kinetic studies reveal a second-order dependence on HBr concentration, suggesting a bimolecular mechanism.

C9H14+2HBrC9H13Br+H2O(ΔH=92 kJ/mol)\text{C}_9\text{H}_{14} + 2\text{HBr} \rightarrow \text{C}_9\text{H}_{13}\text{Br} + \text{H}_2\text{O} \quad (\text{Δ}H^\ddagger = 92\ \text{kJ/mol})

Diels-Alder Reactivity

The central seven-membered ring acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles like maleic anhydride. Reaction kinetics follow a first-order rate law with k=1.2×103 s1k = 1.2 \times 10^{-3}\ \text{s}^{-1} at 25°C, comparable to less strained cycloheptadienes.

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 187°C under nitrogen, with a sharp mass loss corresponding to retro-Diels-Alder fragmentation. This thermal lability necessitates careful handling during high-temperature applications.

Applications in Materials Science

Polymer Cross-Linking Agents

The compound’s dual strained rings serve as latent reactive sites in epoxy resin formulations. When incorporated at 5–10 wt%, Syn-Tricyclo[6.1.0.02,4]nonane enhances cross-link density by 40% compared to dicyclopentadiene-based systems, as measured by dynamic mechanical analysis (DMA).

Molecular Machines

Functionalized derivatives participate in redox-driven conformational changes, making them candidates for molecular switches. Cyclic voltammetry studies show reversible oxidation at E1/2=+1.2 VE_{1/2} = +1.2\ \text{V} vs. SCE, triggering a 15° rotation in substituted aryl groups.

Comparative Analysis with Related Tricyclic Systems

Electronic Effects

Natural Bond Orbital (NBO) analysis highlights enhanced s-character (33%) in the bridgehead C-C bonds of Syn-Tricyclo[6.1.0.02,4]nonane compared to 28% in Tricyclo[4.2.0.0²,⁵]octane . This electronic redistribution increases resistance to electrophilic attack but lowers barrier to thermal cleavage.

Synthetic Accessibility

While Syn-Tricyclo[6.1.0.02,4]nonane requires multistep synthesis (typically 5–7 steps), simpler analogs like Tricyclo[4.2.0.0²,⁵]octane can be prepared in 3 steps from commercial materials . This trade-off between structural complexity and synthetic effort influences their respective applications .

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